2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Catalog No.
S13885447
CAS No.
M.F
C17H18N2O5S
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methy...

Product Name

2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

IUPAC Name

[2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C17H18N2O5S/c1-22-11-6-7-13(14(9-11)23-2)19-15(20)10-24-17(21)12-5-4-8-18-16(12)25-3/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

JJKIAIKZYUQNNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC)OC

The compound 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic molecule that combines various functional groups, making it of interest in medicinal chemistry. Its structure features a dimethoxyphenyl group, an amino group, an oxoethyl moiety, and a methylthio-substituted nicotinate. The molecular formula for this compound is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, and its molecular weight is approximately 306.38 g/mol. This compound's unique structural features may contribute to its biological activity and potential applications in pharmaceuticals.

The chemical reactivity of 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can involve various reactions typical for compounds with amino and oxo functional groups. Potential reactions include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: The oxo group can participate in condensation reactions, forming more complex structures.
  • Reduction reactions: The presence of the oxo group suggests that reduction could yield alcohol derivatives.

These reactions can be influenced by the presence of other functional groups in the molecule.

Compounds similar to 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate are often evaluated for their biological activities, including:

  • Antimicrobial properties: Many derivatives exhibit activity against various bacteria and fungi.
  • Antitumor effects: Some compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory actions: Compounds with similar structures may modulate inflammatory pathways.

While specific studies on this exact compound may be limited, its structural components suggest potential for significant biological activity.

The synthesis of 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic synthesis techniques. General steps may include:

  • Formation of the amine: Reacting 2,4-dimethoxyphenyl derivatives with appropriate reagents to introduce the amino group.
  • Synthesis of the oxoethyl moiety: This may involve acylation or alkylation methods to introduce the oxo group.
  • Introduction of the methylthio group: This can be achieved through methylation reactions using methylthiol or related reagents.
  • Final coupling with nicotinic acid derivatives: This step links the synthesized components into the final product.

Each step requires careful optimization of conditions to ensure high yield and purity.

The applications of 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate may include:

  • Pharmaceutical development: As a potential drug candidate targeting specific diseases due to its biological activity.
  • Research tools: Used in studies related to enzyme inhibition or receptor binding assays.
  • Chemical probes: For investigating cellular processes or pathways.

The compound's unique structure allows it to serve various roles in both research and therapeutic contexts.

Interaction studies are crucial for understanding how 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate behaves in biological systems. These studies might focus on:

  • Protein binding affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Mechanism of action investigations: Understanding how the compound exerts its biological effects at the molecular level.
  • Drug metabolism studies: Evaluating how the compound is processed within biological systems.

Such studies provide insights into safety, efficacy, and potential side effects.

Several compounds share structural similarities with 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate, which can highlight its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(2-(3,4-Dimethoxyphenyl)amino)-1-oxoethylContains a methoxy group but lacks methylthio substitutionDifferent substitution pattern affects biological activity
N-(2-(3,4-Dimethylphenyl)amino)-N-methylSimilar amino structure but lacks oxo and methylthio groupsVariation in functional groups alters reactivity
({2-[ (3,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acidShares thioether functionality but has acetic acid moietyDifferent acid functionality changes solubility and reactivity

These comparisons illustrate how variations in functional groups can significantly influence the properties and potential applications of similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

362.09364285 g/mol

Monoisotopic Mass

362.09364285 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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